Quinine 1'-Oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

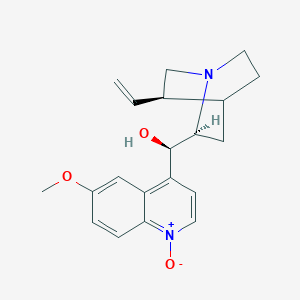

Structure

3D Structure

Properties

CAS No. |

54821-44-2 |

|---|---|

Molecular Formula |

C20H24N2O3 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14-,19-,20+/m0/s1 |

InChI Key |

GBBIANHNFAPFOH-WZBLMQSHSA-N |

SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

Isomeric SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

Synonyms |

(8α,9R)-6’-Methoxycinchonan-9-ol 1’-Oxide; Quinine 1’-N-Oxide; Quinine N’-Oxide; Quinine ar-N-Oxide; |

Origin of Product |

United States |

Contextualization Within Cinchona Alkaloid Chemistry and Metabolism

Quinine (B1679958) 1'-Oxide is structurally a Cinchona alkaloid, a class of natural products historically extracted from the bark of the Cinchona tree. bohrium.comwikipedia.org The core structure of these alkaloids, including quinine, features a quinoline (B57606) ring system linked to a quinuclidine (B89598) nucleus via a hydroxylated methylene (B1212753) bridge. sapub.org Quinine 1'-Oxide is distinguished by the oxidation of the nitrogen atom at the 1'-position within the quinoline ring. usbio.netpharmaffiliates.com

This N-oxidation is a recognized metabolic transformation for many nitrogen-containing compounds in biological systems. In the context of Cinchona alkaloids, the formation of N-oxides was not a commonly observed biotransformation reaction until more focused studies were undertaken. tandfonline.com The metabolism of quinine is complex, primarily occurring in the liver, with the major metabolite being 3-hydroxyquinine (B22115), formed by the action of cytochrome P450 (CYP) 3A4 enzymes. researchgate.net However, N-oxidation represents another important metabolic pathway. tandfonline.comresearchgate.net

The chemical environment of the Cinchona alkaloid structure provides two nitrogen atoms susceptible to oxidation: the N-1 of the quinuclidine ring and the N-1' of the quinoline ring. tcrjournal.com The formation of this compound is a regioselective process, targeting the less basic nitrogen of the quinoline moiety. researchgate.net This transformation can be achieved both through biological systems, such as microbial biotransformation, and through chemical synthesis. tandfonline.comresearchgate.net

Significance As a Metabolite and Synthetic Target

Quinine (B1679958) 1'-Oxide is recognized as a metabolite of quinine. usbio.netpharmaffiliates.comchemicalbook.com Its formation has been observed in microbiological systems, which are often used to mimic mammalian metabolism. For instance, the fungus Microsporum gypseum has been shown to oxidize quinine to both the 1-N-oxide and the 1'-N-oxide. tandfonline.com Endophytic fungi, such as Xylaria sp. isolated from Cinchona plants, have also been identified as producers of Quinine 1'-Oxide from quinine. researchgate.netresearchgate.net These biotransformation processes can offer preparative methods for obtaining the metabolite, with reported yields in some microbial systems reaching up to 17%. tandfonline.com

Beyond its role as a metabolite, this compound is a significant synthetic target. The limited availability from natural or metabolic sources has driven the development of chemical methods for its production. researchgate.netresearchgate.net A key motivation for its synthesis is the potential for this N-oxide to serve as a chiral ligand or catalyst in asymmetric synthesis, a field where Cinchona alkaloids and their derivatives have found extensive application. bohrium.comontosight.aibuchler-gmbh.comdovepress.com The oxidation of the quinuclidine (B89598) nitrogen to an N-oxide can decrease the basicity of the molecule, which in turn can modify its catalytic properties. researchgate.netresearchgate.net

Synthetic approaches have been developed to produce this compound regioselectively. One reported method involves the oxidation of quinine using a low flow of ozone in an acetone-water mixture at low temperatures, yielding the desired Quinine 1'-N-Oxide in 72% yield without destroying the core alkaloid structure. researchgate.net This demonstrates the compound's importance as a target for chemists seeking to create novel catalysts and functional molecules. tcrjournal.comresearchgate.net

Historical Perspectives on Its Discovery and Initial Characterization

Regioselective N-Oxidation Methodologies for Quinine

The conversion of quinine to its 1'-Oxide requires regioselective N-oxidation, targeting the nitrogen atom of the quinuclidine (B89598) ring system. researchgate.net Various chemical methods have been developed to achieve this transformation with a high degree of selectivity.

Ozone-Mediated Oxidation Procedures

A straightforward and effective method for the synthesis of this compound involves the use of ozone. researchgate.netresearchgate.net By bubbling ozone through a solution of quinine in a mixture of acetone (B3395972) and water at low temperatures (ranging from -12°C to 0°C), this compound can be produced in high yields, reportedly around 72%. researchgate.netresearchgate.net This procedure is noted for its simplicity and mild conditions, which allow for the regioselective oxidation at the N-1 position of the quinuclidine ring without altering the rest of the quinine structure. researchgate.nettcrjournal.com The low concentration of ozone is a key factor in achieving this chemoselectivity. tcrjournal.com

Peroxycarboxylic Acid Reagents in N-Oxide Formation

Peroxycarboxylic acids are common reagents for the N-oxidation of amines. sinica.edu.tw In the context of quinine, diperoxysebacic acid has been shown to react quantitatively with the alkaloid in an aqueous medium. researchgate.net The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the quinuclidine ring attacks the β-peroxide oxygen atom of the diperoxycarboxylic acid, leading to the formation of the corresponding N-oxide. researchgate.netresearchgate.net The kinetics of this process are influenced by the pH of the solution, following the general principles of specific acid-base catalysis. researchgate.netresearchgate.net

Palladium-Catalyzed Oxidation Approaches

Palladium catalysts can be employed to facilitate the oxidation of quinine. The oxidation of quinine with hydrogen peroxide to yield Quinine N-oxide can be accelerated by the presence of palladium chloride (PdCl2). researchgate.netscientific.net This catalytic approach, however, can sometimes lead to the formation of trace by-products, including further oxidation at the quinoline (B57606) moiety to produce a different N-oxide, oxidation of the secondary alcohol at C-9 to a ketone, and an alkene translocation product. researchgate.netscientific.net The selectivity of the reaction is dependent on the reaction conditions. scientific.net

Biotransformation and Natural Formation of this compound

This compound is not only a product of synthetic chemistry but is also formed through biological processes.

Fungal and Microbial Bioconversions of Quinine to its N-Oxide

Certain microorganisms are capable of converting quinine into its N-oxide derivatives. The fungus Microsporum gypseum has been shown to oxidize quinine to both the 1-N-oxide and the 1'-N-oxide. researchgate.nettandfonline.comtandfonline.com Similarly, the endophytic fungus Xylaria sp., isolated from the Cinchona plant, can transform quinine and other Cinchona alkaloids into their 1-N-oxide derivatives. researchgate.netresearchgate.netnih.gov These biotransformations can yield the metabolites in amounts that make them suitable for preparative use, with reported yields of up to 9%. tandfonline.com Other microorganisms, such as Pellicularia filamentosa, have also been found to produce Quinine-1-N-oxide from quinine, albeit in lower yields (1.3%). tandfonline.com

Data Tables

Table 1: Synthetic Methods for this compound

| Method | Reagents/Catalyst | Solvent | Temperature | Yield | Reference(s) |

| Ozone-Mediated Oxidation | Ozone (O₃) | Acetone:Water (95:5) | -12°C to 0°C | 72% | researchgate.netresearchgate.net |

| Peroxycarboxylic Acid Oxidation | Diperoxysebacic Acid | Aqueous Medium | Not Specified | Quantitative | researchgate.net |

| Palladium-Catalyzed Oxidation | Hydrogen Peroxide, Palladium Chloride (PdCl₂) | Acetone:Water | Not Specified | Major Product | researchgate.netscientific.net |

Table 2: Microbial Biotransformation of Quinine to 1'-Oxide

| Microorganism | Product(s) | Yield | Reference(s) |

| Microsporum gypseum | Quinine 1-N-oxide, Quinine 1'-N-oxide | Up to 9% | researchgate.nettandfonline.comtandfonline.com |

| Xylaria sp. | Quinine 1-N-oxide | Not Specified | researchgate.netresearchgate.netnih.gov |

| Pellicularia filamentosa | Quinine 1-N-oxide | 1.3% | tandfonline.com |

Identification within Metabolic Profiling Studies

This compound, also known as Quinine N-Oxide, is recognized as a metabolite of Quinine. usbio.netchemicalbook.com Its identification in metabolic studies has been noted in various biological systems. For instance, it has been reported as a product resulting from the biotransformation of quinine by the fungus Microsporum gypseum. researchgate.net It has also been isolated as a unique metabolite from Xylaria sp, an endophytic fungus hosted within the Cinchona plant. researchgate.net The limited availability of this compound from these natural sources underscores the importance of chemical synthesis for further investigation. researchgate.net

In the context of human metabolism, Quinine is processed in the liver into several metabolites. drugbank.comresearchgate.net While 3-hydroxyquinine (B22115) is the major metabolite, formed primarily by the enzyme Cytochrome P450 3A4 (CYP3A4), this compound is also a known metabolic product. researchgate.netnih.gov A summary of metabolic profiling studies shows that Quinine N-oxide is one of several metabolites, which also include hydroxylated derivatives and glucuronide conjugates. researchgate.netnih.gov The synthesis of various quinine and quinidine (B1679956) metabolites, including N-oxide derivatives, has been crucial for their structural elucidation and conformational analysis using techniques like 2D COSY NMR spectroscopy. nih.gov

| Organism/System | Identification Context | Reference |

| Microsporum gypseum | Product of Quinine biotransformation | researchgate.net |

| Xylaria sp. (endophytic fungus) | Isolated as a unique metabolite | researchgate.net |

| Human | Identified as a metabolite alongside major products like 3-hydroxyquinine | researchgate.netnih.gov |

Synthesis of Advanced this compound Derivatives

The development of advanced derivatives from this compound is a key area of research, driven by the need to create novel compounds with tailored properties. The oxidation of the tertiary amine on the quinuclidine ring to an N-oxide alters the electronic properties of the molecule, notably decreasing the basicity of the nitrogen atom. researchgate.net This modification opens up specific pathways for further chemical derivatization at different parts of the molecule.

Modifications of the Quinuclidine Moiety

The quinuclidine moiety is a defining structural feature of Cinchona alkaloids like quinine. nih.gov The presence of the N-oxide group on the quinuclidine nitrogen in this compound provides a strategic point for chemical modification. While the vinyl group on the quinuclidine ring can be modified to create derivatives with different saturation levels (e.g., ethyl, ethynyl), these changes have been found to only slightly affect the basicity and catalytic activity in certain reactions. mdpi.com

A significant strategy for functionalizing the quinuclidine ring involves leveraging the N-oxide group itself. The N-oxide can be used to direct functionalization to adjacent carbon atoms. Although detailed studies starting specifically from this compound are limited, research on the general quinuclidine N-oxide scaffold demonstrates that it can be deprotonated at the α-position to form a lithiated intermediate. This nucleophilic species can then react with various electrophiles to introduce new functional groups, a method that provides a pathway for creating a diverse range of derivatives. nih.gov

| Reaction Type | Description | Potential Outcome |

| α-Lithiation & Electrophilic Trap | Deprotonation adjacent to the N-oxide followed by reaction with an electrophile (e.g., aldehydes, alkyl halides). | Introduction of new carbon-based substituents on the quinuclidine ring. |

| Vinyl Group Modification | Hydrogenation, hydroboration-oxidation, or other additions across the C=C double bond. | Creation of derivatives like dihydroquinine N-oxide or hydroxylated analogues. |

Functionalization of the Quinoline Core Adjacent to the N-Oxide

In the molecule this compound, the N-oxide functionality is located on the nitrogen of the quinuclidine ring, not the quinoline ring. This is a critical distinction, as the chemical reactivity of the quinoline core is not directly influenced by the N-oxide group in the same manner as seen in true quinoline N-oxides. sioc-journal.cn In quinoline N-oxides, the N-oxide group activates the C-2 and C-8 positions of the quinoline ring, facilitating regioselective C-H functionalization. sioc-journal.cnchemrxiv.orgbeilstein-journals.orgresearchgate.net This has been exploited to introduce a variety of functional groups, including alkyl, amido, and heteroaryl moieties, via metal-catalyzed or metal-free methods. chemrxiv.orgbeilstein-journals.orgrsc.org

Since the N-oxide in this compound is distant from the quinoline core, strategies for modifying this part of the molecule must rely on the inherent reactivity of the quinoline ring itself or be incorporated during a total synthesis. The functionalization of the quinoline scaffold is a well-established field for creating derivatives with diverse properties. researchgate.netrsc.orgnih.govrsc.org For example, an unexpected domino rearrangement has been observed in certain 9-deoxy-quinine derivatives, leading to the migration of the quinuclidine-methyl group from the C-4' to the C-3' position of the quinoline ring, forming a novel fused ring system. acs.org Another approach involves the enantioselective functionalization of the quinoline ring through organocatalytic methods, such as the Friedel-Crafts alkylation of hydroxyquinolines. core.ac.uk

For targeted modifications, a powerful strategy is to build the desired functionality into the quinoline precursor during a multi-step synthesis. This allows for the creation of derivatives that would be difficult to access by direct functionalization of the final quinine skeleton. rsc.org

| Strategy | Description | Applicability to this compound |

| Direct C-H Functionalization of Quinoline N-Oxides | Activation of C-2/C-8 positions by a quinoline N-oxide group to react with nucleophiles or radicals. | Not directly applicable, as the N-oxide is on the quinuclidine ring. This chemistry applies to a different class of compounds. beilstein-journals.orgresearchgate.net |

| Total Synthesis with Functionalized Precursors | Using a pre-modified quinoline piece during the total synthesis to build the final molecule. | A viable but complex method to introduce specific groups onto the quinoline core of a this compound analogue. rsc.org |

| Electrophilic/Nucleophilic Addition | Leveraging the inherent electronic properties of the quinoline ring for functionalization. | Standard quinoline chemistry can be applied, but may lack the high regioselectivity seen with N-oxide directed methods. acs.orgcore.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a chemical compound by probing the magnetic properties of atomic nuclei. For this compound, 1D and 2D NMR techniques are crucial for confirming that the oxidation has occurred specifically at the nitrogen of the quinoline ring (N-1').

¹H-NMR and ¹³C-NMR for Structural Confirmation and Site of Oxidation

The transformation of quinine to its N-oxide derivative induces significant changes in the electron density of the aromatic quinoline ring system. These changes result in notable shifts in the NMR signals of the nuclei within this moiety, providing clear evidence for the location of the N-oxide group.

In the ¹H-NMR spectrum, protons attached to the quinoline ring in this compound experience a downfield shift compared to their positions in the parent quinine molecule. This is a direct consequence of the deshielding effect caused by the electron-withdrawing N-oxide group. For instance, the proton at position 2' (H-2') and the proton at position 8' (H-8') are particularly affected. researchgate.net

Similarly, in the ¹³C-NMR spectrum, the carbons of the quinoline ring, especially those adjacent to or in close proximity to the oxidized nitrogen (e.g., C-2', C-8a', C-4'), exhibit downfield shifts. researchgate.net Conversely, the chemical shifts of the protons and carbons in the distant quinuclidine portion of the molecule remain largely unchanged, confirming that the oxidation is localized to the quinoline nitrogen. researchgate.net A comparison of these chemical shifts is a cornerstone in the structural verification of this compound. researchgate.net

| Position | Quinine ¹H (ppm) | This compound ¹H (ppm) | Quinine ¹³C (ppm) | This compound ¹³C (ppm) |

|---|---|---|---|---|

| 2' | 8.67 | 8.68 | 148.0 | 148.1 |

| 3' | 7.29 | 7.40 | 120.9 | 120.9 |

| 4' | - | - | 149.8 | 149.9 |

| 5' | 7.39 | 7.40 | 103.0 | 102.9 |

| 6' | - | - | 159.0 | 159.0 |

| 7' | 7.78 | 7.78 | 120.9 | 120.9 |

| 8' | 7.83 | 7.83 | 127.0 | 127.0 |

| 8a' | - | - | 123.0 | 123.0 |

| 9 | 5.45 | 5.46 | 71.0 | 71.0 |

| OCH₃ | 3.81 | 3.81 | 56.0 | 56.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

While 1D NMR provides information about the chemical environment of nuclei, 2D NMR experiments are essential for establishing the connectivity between atoms, thereby assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would be used to trace the spin-spin coupling networks within the quinuclidine and quinoline fragments, confirming the relationships between adjacent protons. tlwb.com.cn

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. magritek.com This technique allows for the unambiguous assignment of each carbon atom that bears protons by linking the already assigned proton signals to their corresponding carbon signals. tlwb.com.cn

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful 2D NMR technique for elucidating the complete carbon framework of a complex molecule. It reveals correlations between protons and carbons over longer ranges (typically two to three bonds). asahilab.co.jp This is critical for connecting the different structural fragments of this compound. For instance, HMBC can show correlations between the C-9 proton and carbons in the quinoline ring (like C-4' and C-4a'), bridging the two main parts of the molecule. magritek.com It is also the definitive method for assigning quaternary carbons (those without attached protons), such as C-4', C-6', and C-8a', by observing their long-range couplings to nearby protons. magritek.comasahilab.co.jp

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental composition. This compound has a molecular formula of C₂₀H₂₄N₂O₃ and a monoisotopic mass of approximately 340.1790 Da. pharmaffiliates.comchemsrc.com An HRMS measurement of the protonated molecule [M+H]⁺ would yield an m/z value extremely close to 341.1863, confirming this specific elemental formula and ruling out other potential structures with the same nominal mass.

Fragmentation Pattern Analysis for Structural Features

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented to produce a characteristic spectrum of product ions. The fragmentation pattern of this compound provides direct evidence of its structure.

The fragmentation of N-oxides often involves characteristic losses, such as the loss of an oxygen atom (16 Da) or a hydroxyl radical (17 Da). conicet.gov.ar When the protonated this compound ([M+H]⁺, m/z 341) is subjected to fragmentation, a prominent product ion is expected at m/z 325. This corresponds to the loss of an oxygen atom, yielding the protonated molecule of quinine itself. mdpi.com

This fragmentation pattern can be used to differentiate between isomers. For example, the fragmentation of the isomeric Quinine 1-Oxide (where the quinuclidine nitrogen is oxidized) also shows a loss of 16 Da, but key fragment ions corresponding to the quinoline portion (e.g., at m/z 160 and 186) remain the same as in native quinine, indicating the quinoline ring is unmodified. mdpi.comresearchgate.net In contrast, for this compound, the fragmentation pathways involving the quinoline ring would be altered.

| Precursor Ion [M+H]⁺ | Key Fragment Ion | Mass Loss (Da) | Interpretation |

|---|---|---|---|

| 341 | 325 | 16 | Loss of Oxygen atom ([M+H-O]⁺) |

| 341 | 324 | 17 | Loss of Hydroxyl radical ([M+H-OH]⁺) |

| 341 | 186 | - | Fragment containing modified quinoline moiety |

| 341 | 136 | - | Fragment containing unmodified quinuclidine moiety |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. researchgate.net It is an essential tool for confirming the identity and assessing the purity of this compound, particularly in synthetic reaction mixtures or biological samples.

A typical analysis would employ a reversed-phase column (such as a C18 column) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier like formic acid. researchgate.net The chromatography step separates this compound from the starting material (quinine), byproducts, and other impurities based on their differing polarities. As each compound elutes from the column, it enters the mass spectrometer. The identity of this compound is confirmed by detecting its specific mass-to-charge ratio (e.g., m/z 341 for [M+H]⁺) at a characteristic retention time. This method provides a robust and sensitive means of verifying the successful synthesis and purity of the target compound. researchgate.netresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The structural characterization of this compound, a derivative of the cinchona alkaloid quinine, relies on a combination of spectroscopic techniques. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for confirming the presence of specific functional groups and analyzing the electronic properties of the molecule.

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov In the context of this compound, the most significant structural modification compared to the parent quinine molecule is the oxidation of the quinuclidine tertiary nitrogen (N-1') to an N-oxide.

This transformation gives rise to a characteristic N-O stretching vibration. Research on the synthesis and characterization of this compound has identified the corresponding IR absorption band for the N-O functional group. In one study, the IR spectrum for the synthesized N-oxide showed a distinct peak at 1238 cm⁻¹. researchgate.net This absorption is a key diagnostic marker distinguishing the N-oxide derivative from its parent alkaloid, as the spectrum of quinine itself lacks a peak in this specific region. orgchemboulder.com The C-N stretching vibrations in the parent aliphatic amine are typically observed in the 1250-1020 cm⁻¹ range. orgchemboulder.com The formation of the N-O bond introduces a new vibrational mode that provides clear evidence of the successful oxidation at the quinuclidine nitrogen. researchgate.netresearchgate.net

Table 1: Key FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-O | Stretch | 1238 | researchgate.net |

| O-H | Stretch | 3288 | researchgate.net |

| Aromatic C-H | Stretch | 3078 | researchgate.net |

| Alkene C=C | Stretch | 1662 | researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org The primary chromophore—the part of the molecule responsible for absorbing light—in both quinine and this compound is the methoxy-substituted quinoline ring system. researchgate.netlibretexts.org

The UV-Vis spectrum of this compound exhibits two principal absorption maxima. Spectroscopic analysis has shown these peaks to be at wavelengths of 235 nm and 334 nm. researchgate.net These absorptions are attributed to the π → π* electronic transitions within the aromatic quinoline ring. researchgate.net

When compared to the parent compound, quinine, which typically shows absorption maxima around 250 nm and 350 nm, a slight hypsochromic shift (blue shift) is observed in the N-oxide derivative. libretexts.orgnih.gov The oxidation occurs at the quinuclidine nitrogen (N-1'), which is electronically isolated from the quinoline chromophore. Therefore, it does not fundamentally alter the nature of the chromophore but can induce minor electronic perturbations that result in these slight shifts in the absorption maxima. The persistence of the characteristic dual-peak absorption pattern confirms that the quinoline ring system remains intact during the oxidation process. researchgate.net

Table 2: UV-Vis Absorption Maxima (λmax) for this compound vs. Quinine

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent | Reference |

| This compound | 235 | 334 | Not Specified | researchgate.net |

| Quinine | ~250 | ~350 | 0.05 M H₂SO₄ | libretexts.org |

Characterization of N-O Vibrational Modes by FTIR

Chromatographic Separation Methodologies for this compound

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound, particularly for ensuring its purity and analyzing its stereoisomeric composition.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. tandfonline.comresearchgate.netscispace.com For this compound, HPLC is employed to separate the target compound from the starting material (quinine), by-products, and other potential impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

A typical HPLC method for analyzing this compound and related substances involves a C18 stationary phase column. tandfonline.comtandfonline.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer), sometimes with the addition of an ion-pairing agent to improve peak shape and resolution. tandfonline.comtandfonline.com Detection is commonly performed using a UV or fluorescence detector, leveraging the strong absorbance and natural fluorescence of the quinoline chromophore. researchgate.nettandfonline.com By monitoring the chromatogram for the appearance of extraneous peaks, the analytical purity of a this compound sample can be accurately determined. scispace.com

Table 3: Representative HPLC Parameters for Analysis of Quinine and Related Compounds

| Parameter | Condition | Reference |

| Column | C18 Reversed-Phase (e.g., 5 µm, 250 x 4.6 mm) | researchgate.net |

| Mobile Phase | Acetonitrile/Aqueous Phosphate Buffer | tandfonline.comtandfonline.com |

| Detection | Fluorescence (Ex: ~350 nm, Em: ~450 nm) or UV | researchgate.nettandfonline.com |

| Flow Rate | 0.5 - 1.0 mL/min | researchgate.nettandfonline.com |

| Purpose | Purity assessment, separation from metabolites/precursors | tandfonline.comtandfonline.com |

Quinine possesses multiple chiral centers, leading to the existence of stereoisomers, most notably its diastereomer, quinidine. The N-oxidation of quinine introduces no new chiral centers, but the resulting this compound must be analyzed to ensure stereochemical purity and to separate it from its corresponding diastereomer, quinidine N-oxide. Capillary Electrophoresis (CE) is a powerful and highly efficient technique for the analysis of such closely related stereoisomers. science.govthegoodscentscompany.comnih.gov

CE methods, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MECC), have been successfully developed for the separation of cinchona alkaloids and their derivatives. science.govresearchgate.net To achieve chiral separation of diastereomers like quinine and quinidine (and by extension, their N-oxides), chiral selectors are often added to the background electrolyte. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin, are commonly used chiral selectors that form transient, diastereomeric inclusion complexes with the analytes, leading to different electrophoretic mobilities and enabling their separation. nih.govresearchgate.net The optimization of parameters such as buffer pH, chiral selector concentration, and applied voltage allows for the baseline separation of these stereoisomers, making CE an invaluable tool for the stereoisomer analysis of this compound. nih.gov

Chemical Reactivity and Mechanistic Studies of Quinine 1 Oxide

Influence of N-Oxide Formation on Basicity and Electron Density

The formation of the N-oxide at the 1'-position of the quinoline (B57606) ring in quinine (B1679958) has a profound impact on the molecule's basicity and the electron density distribution across the aromatic system. The N-oxide group, with its N⁺-O⁻ dipole, acts as a strong electron-withdrawing group. This significantly reduces the electron density on the quinoline nitrogen, thereby decreasing its ability to accept a proton. rsc.org

Table 1: pKa Values of Quinine

| Basic Center | pKa Value |

| Quinuclidine (B89598) Nitrogen | 9.7 drugfuture.com |

| Quinoline Nitrogen | 5.07 drugfuture.com |

Note: The pKa value for Quinine 1'-Oxide is not explicitly cited but is expected to be lower than that of the corresponding nitrogen in quinine.

Nucleophilic Reactivity and Rearrangement Processes

The presence of the N-oxide group in this compound modifies its nucleophilic reactivity and makes it susceptible to specific rearrangement reactions. The N-oxide oxygen can act as a nucleophile, while the activated quinoline ring becomes a target for nucleophilic attack.

A notable reaction of N-oxides is the Polonovski reaction, which involves the treatment of a tertiary amine N-oxide with acetic anhydride (B1165640) or acetyl chloride. organicreactions.org This reaction leads to the formation of an iminium ion intermediate, which can then undergo further transformations. organicreactions.org While a specific study on the Polonovski reaction of this compound was not found in the provided results, it is a plausible transformation for this class of compounds. The reaction of N,N-dimethylbenzylamine N-oxide with aqueous sulfur dioxide yields both the reduced tertiary amine and products of a Polonovski-type reaction (a secondary amine and an aldehyde). cdnsciencepub.com

Furthermore, the N-oxide functionality can facilitate nucleophilic substitution on the quinoline ring. For instance, a general method for the synthesis of sulfonylated cinchona alkaloids involves the zinc-mediated nucleophilic aromatic substitution of the N-oxides of the quinoline core with various sulfonyl chlorides. thieme-connect.com This highlights the enhanced reactivity of the quinoline ring towards nucleophiles upon N-oxidation.

Rearrangement reactions have also been observed in cinchona alkaloid derivatives. An unexpected domino coupling and rearrangement of the Cinchona alkaloid skeleton has been reported in the reaction of 9-chloro-9-deoxy-alkaloids with Grignards from peri-dihalogenonaphthalene, leading to the formation of a novel chiral ring system. researchgate.net Although this is not a direct reaction of the N-oxide, it demonstrates the potential for complex skeletal rearrangements within this family of molecules.

Oxidative and Reductive Transformations of the N-Oxide Moiety

The N-oxide moiety in this compound can undergo both oxidative and reductive transformations, highlighting its role as a versatile functional group.

Oxidative Transformations:

The oxidation of quinine itself can lead to the formation of this compound. This has been achieved through various methods, including microbiological hydroxylation and N-oxidation by organisms like Microsporum gypseum. tandfonline.com Chemical oxidation using potassium permanganate (B83412) (KMnO₄) under acidic conditions has also been shown to yield this compound, alongside other oxidation products like quininal. tcrjournal.com Furthermore, the oxidation of quinine using hydrogen peroxide can be accelerated in the presence of a palladium chloride (PdCl₂) catalyst to produce Quinine N-oxide. researchgate.net

Reductive Transformations:

The reduction of the N-oxide group back to the tertiary amine is a common transformation. This can be achieved using various reducing agents. For example, the reduction of a bromo-substituted quinine derivative was accomplished using zinc and acetic acid. nih.gov In a broader context, quinones, which are oxidized derivatives of aromatic compounds, can be reduced to hydroquinones under acidic conditions. wikipedia.org While this compound is not a quinone, this illustrates a general principle of reducing oxidized aromatic systems.

Studies on Chemical Stability and Degradation Pathways

The chemical stability of this compound is influenced by factors such as heat, light, and pH. While specific stability studies on this compound are limited in the provided search results, inferences can be drawn from studies on quinine and related quinoline compounds.

Quinine itself is known to be relatively stable under recommended storage conditions but can darken upon exposure to light. nih.gov It is also known to undergo decomposition when heated, emitting toxic fumes of nitrogen oxides. nih.gov

The degradation of the quinoline structure, which forms the core of this compound, has been studied. A proposed degradation pathway for quinoline involves initial hydroxylation to form 2-oxo-1,2-dihydroquinoline, followed by further oxidation and ring cleavage. researchgate.net The photodegradation of quinine has also been investigated, showing a reduction in the ¹H NMR signals from the quinoline moiety upon UV irradiation. researchgate.net This suggests that the quinoline part of the molecule is susceptible to photochemical degradation.

The stability of N-oxides can also be influenced by the solvent and the presence of other reagents. For instance, the photodegradation pathway of chlorpromazine, another drug containing a nitrogen atom susceptible to oxidation, is dependent on the reaction medium. nih.gov

Table 2: Summary of Quinine Stability

| Condition | Observation |

| Light Exposure | Darkens upon exposure nih.gov |

| Heating | Decomposes, emitting toxic fumes of nitrogen oxides nih.gov |

| UV Irradiation | Photodegradation of the quinoline moiety observed researchgate.net |

Theoretical and Computational Investigations of Quinine 1 Oxide

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It is widely applied to determine molecular properties by calculating the electron density. wikipedia.org For Quinine (B1679958) 1'-Oxide, DFT calculations are crucial for understanding its ground-state electronic properties, geometry, and chemical reactivity. rsc.org

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

For the parent compound, quinine, conformational studies using methods like Hartree-Fock (HF) and DFT have been performed to identify stable conformers. mdpi.com These studies have shown the existence of conformers with and without intramolecular hydrogen bonds between the quinuclidine (B89598) and quinoline (B57606) moieties. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.netdergipark.org.tr

DFT calculations are commonly used to determine the energies of these frontier orbitals. scirp.orgbiointerfaceresearch.com For instance, analysis of related quinoxaline (B1680401) 1,4-dioxide derivatives has been performed using DFT to investigate their FMOs and quantum chemical parameters. researchgate.net Studies on quinine itself have also explored its HOMO-LUMO gap to understand its reactivity. researchgate.net

For Quinine 1'-Oxide, a HOMO-LUMO analysis would be expected to show a significant change compared to quinine. The introduction of the electronegative oxygen atom at the nitrogen of the aromatic quinoline system would likely lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap and increasing the molecule's reactivity and susceptibility to nucleophilic attack.

Below is a table showing representative quantum chemical parameters that would be calculated for this compound, with example values drawn from studies on related heterocyclic compounds.

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Difference in energy between HOMO and LUMO. | Reflects chemical reactivity and stability. researchgate.net |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Defines the overall chemical behavior. researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Related to the stability of the molecule. researchgate.net |

DFT is an invaluable tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.gov This allows for the identification of reactants, products, intermediates, and, crucially, transition states (TS)—the highest energy points along a reaction coordinate. arxiv.orgresearchgate.net The energy of the transition state (activation energy) determines the rate of a reaction.

Theoretical studies on the metabolism of quinoline, the core structure of this compound, have used DFT to predict the site of oxidation. For example, calculations of the reaction mediated by aldehyde oxidase showed that oxidation at the C2 position of the quinoline ring has a transition state energy of 156.2 kJ/mol, which is lower than the TS energies for reactions at other carbon atoms (ranging from 167.1 to 202.4 kJ/mol). acs.org This correctly predicts the experimentally observed metabolite. acs.org

For this compound, DFT calculations could predict its reactivity and potential metabolic pathways. This would involve modeling potential reactions, such as further oxidation or reactions with nucleophiles, and calculating the activation energies for each possible pathway.

| Reaction Site | Calculated TS Energy (kJ/mol) | Significance |

|---|---|---|

| C2 | 156.2 | Lowest energy, predicted primary site of metabolism. acs.org |

| Other C atoms | 167.1 - 202.4 | Higher energy, less favorable reaction sites. acs.org |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. volkamerlab.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, flexibility, and interactions with the environment (e.g., a solvent). volkamerlab.orgnih.gov

MD simulations have been used to study the parent compound, quinine. For example, full atomistic MD simulations were employed to investigate the encapsulation of quinine in biodegradable polymeric nanoparticles, providing insights at the molecular level. researchgate.net Other MD studies have investigated quinine's interaction with DNA, showing that the quinoline ring can intercalate with DNA base pairs through π-stacking interactions. nih.gov

For this compound, MD simulations would be essential for a complete conformational analysis. Such simulations could:

Explore the conformational landscape of the molecule in an aqueous environment.

Analyze the stability of potential intramolecular hydrogen bonds.

Simulate its interaction with biological macromolecules or other chemical species to understand how the N-oxide modification alters the binding behavior seen with quinine.

Quantitative Structure-Activity Relationship (QSAR) Studies (non-therapeutic)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and a specific activity. mpbou.edu.in This "activity" does not have to be therapeutic; it can be any measurable property, including physical properties (e.g., solubility), toxicity, or other biological interactions.

QSAR models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity. Relevant descriptors often include electronic (e.g., HOMO/LUMO energies), hydrophobic (e.g., logP), and steric parameters. researchgate.net

A QSAR study focused on the non-therapeutic aspects of this compound and related compounds could be developed. For example, a study on quinolone antibacterials successfully established a QSAR model for their genotoxic potential using logP and the energy of the HOMO (εHOMO) as descriptors. researchgate.net Similarly, a QSAR model for this compound could be constructed to predict endpoints such as its potential for enzyme inhibition (unrelated to a therapeutic effect), its binding affinity to a specific protein, or its environmental fate. Such a model would help in understanding which structural features are most important for a given non-therapeutic activity.

Biochemical and Enzymatic Research Involving Quinine 1 Oxide

Investigations into Cytochrome P450 (CYP) Mediated Oxidation of Quinine (B1679958) to its N-Oxide (in vitro models)

The formation of Quinine 1'-Oxide, a metabolite of quinine, is primarily facilitated by the cytochrome P450 (CYP) superfamily of enzymes in in vitro human liver models. researchgate.net This N-oxidation reaction is a recognized pathway in the biotransformation of quinine. researchgate.net

Specific CYP Isoforms Involved in N-Oxidation

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have identified CYP3A4 as the principal enzyme responsible for the N-oxidation of quinine to this compound. While CYP3A4 is the most active, other isoforms, including CYP2C9 and CYP2E1, have been shown to contribute to this metabolic pathway to a lesser extent. The involvement of CYP3A4 is further substantiated by significant inhibition of this compound formation in the presence of potent CYP3A4 inhibitors like ketoconazole, itraconazole, and troleandomycin. Additionally, immunoinhibition studies with anti-CYP3A4 antibodies have demonstrated a substantial reduction in the formation of the N-oxide metabolite. There is also evidence to suggest that CYP2C19 may act as a low-affinity enzyme in this process.

The following table summarizes the key CYP isoforms involved in the N-oxidation of quinine.

| CYP Isoform | Role in Quinine N-Oxidation | Supporting Evidence |

| CYP3A4 | Major contributor to the formation of this compound. | High catalytic activity in yeast-expressed isozymes; significant inhibition by specific inhibitors (ketoconazole, itraconazole); strong correlation with CYP3A4 content in human liver microsomes. |

| CYP2C9 | Minor contributor to the formation of this compound. | Catalyzed a small proportion of N-oxidation in studies with yeast-expressed isozymes. |

| CYP2E1 | Minor contributor to the formation of this compound. | Catalyzed a small proportion of N-oxidation in studies with yeast-expressed isozymes. |

| CYP2C19 | Potential low-affinity enzyme in N-oxidation. | Correlation studies with proguanil (B194036) metabolism suggest its involvement. |

Enzyme Kinetics and Substrate Specificity (in vitro)

The enzymatic formation of this compound from quinine in vitro does not follow simple Michaelis-Menten kinetics. Instead, it is best described by a two-site kinetic model, indicating the involvement of both a high-affinity and a low-affinity enzyme.

For the low-affinity component of this compound formation in human liver microsomes, the following mean kinetic parameters have been reported:

Vmax (maximum velocity): 15.9 nmol/mg/h

Km (Michaelis constant): 76.1 µM

Vmax/Km (intrinsic clearance): 0.03 ml/mg/h

Role of Flavin-Containing Monooxygenases (FMOs) in N-Oxidation

While the cytochrome P450 system, particularly CYP3A4, is the primary driver of quinine N-oxidation, the potential involvement of flavin-containing monooxygenases (FMOs) has also been considered. FMOs are another class of enzymes capable of N-oxygenating various compounds. benthamscience.commdpi.comresearchgate.net

Human FMO3, for instance, is known to N-oxygenate primary, secondary, and tertiary amines. benthamscience.com However, current research on quinine metabolism predominantly points towards CYP-mediated pathways for the formation of this compound. researchgate.net While FMOs are known to metabolize some drugs containing nitrogen atoms, specific studies detailing the quantitative contribution or significance of FMOs in the N-oxidation of quinine to this compound are not extensively reported in the provided search results. Further research would be needed to definitively establish the role, if any, of FMOs in this specific metabolic reaction.

Studies on this compound as a Substrate for Further Biotransformations (in vitro, non-human)

Once formed, this compound can potentially undergo further metabolic transformations. In vitro studies, particularly in non-human models, provide insights into these subsequent biotransformation pathways.

Metabolism studies conducted in rats have examined the disposition of related N-oxides, such as amodiaquine (B18356) N-oxide. These studies have shown that while the N-oxide can be reduced back to the parent compound, this is often a minor metabolic route. liverpool.ac.uk The N-oxide may also follow a different metabolic pathway than the parent drug. liverpool.ac.uk Although this compound itself has been identified as a metabolite in microorganisms like Microsporum gypseum and the endophytic fungus Xylaria sp., detailed in vitro studies on its further biotransformation in non-human mammalian systems are not extensively detailed in the provided search results. researchgate.net The primary focus of existing research has been on the formation of this compound from quinine rather than its subsequent breakdown. researchgate.net

Applications and Advanced Research Paradigms for Quinine 1 Oxide Non Clinical

Role as a Chiral Ligand Precursor in Asymmetric Catalysis

The transformation of the tertiary amine in the quinuclidine (B89598) ring of quinine (B1679958) into its corresponding N-oxide derivative marks its potential as a precursor for novel chiral ligands in asymmetric catalysis. researchgate.netresearchgate.net The primary chemical consequence of this oxidation is a decrease in the basicity of the quinuclidine nitrogen. researchgate.netresearchgate.net This modification is significant because the Lewis basicity of the catalyst can profoundly influence the reaction mechanism and outcome in many catalytic cycles.

Quinine and its derivatives are renowned as privileged scaffolds in asymmetric catalysis, famously used in reactions like the Sharpless asymmetric dihydroxylation. researchgate.net Quinine 1'-Oxide is considered a potential asymmetric catalyst itself. researchgate.net However, its application has been historically limited and rarely investigated, largely due to the difficulty in isolating it in significant quantities from natural sources, where it appears as a metabolite of quinine biotransformation in certain fungi like Xylaria sp and Microsporum gypseum. researchgate.netresearchgate.net

To overcome this supply issue, researchers have developed direct synthetic routes, such as the regioselective oxidation of quinine using ozone or hydrogen peroxide with a palladium catalyst, to produce this compound in good yields. researchgate.netscientific.net This improved access allows for the exploration of this compound and its derivatives as ligands. The N-oxide functionality can act as a coordinating group to a metal center, and its distinct steric and electronic nature compared to the parent amine could lead to novel reactivity and selectivity in asymmetric transformations. While specific, high-yield applications in benchmark asymmetric reactions are still an emerging area of research, its role as a modifiable precursor is firmly established.

Application in Analytical Chemistry as a Probe or Standard

In the field of analytical chemistry, this compound serves as a highly specialized and characterized chemical compound. Its most direct application is as a certified reference standard for the quality control of active pharmaceutical ingredients (APIs). For instance, it is used as a reference standard for the drug Lumacaftor, where it is employed in analytical method development, validation, and quality control during drug synthesis and formulation. axios-research.com

Furthermore, the formation of this compound is the basis of certain quantitative analytical methods for its parent compound, quinine. A notable example is the iodometric determination of quinine sulfate, where quinine is first oxidized to this compound using a diperoxycarboxylic acid. researchgate.net The reaction proceeds via a nucleophilic substitution mechanism, and the subsequent quantification provides an indirect but accurate measure of the original analyte. researchgate.net

The broader class of quinoline (B57606) N-oxides, to which this compound belongs, has been identified as a promising scaffold for creating fluorogenic probes. sci-hub.se The N-oxide bond can reconstruct the electron "push-pull" system within the quinoline fluorophore, which can dramatically alter its photophysical properties. sci-hub.se This principle has been used to design fluorescent probes for detecting analytes like hydrogen sulfide (B99878) (H₂S) and formaldehyde. sci-hub.se While quinine itself is a well-known fluorescence standard, the specific application of this compound as a fluorescent probe is a developing area, leveraging the unique properties imparted by the N-O bond. sci-hub.senih.govrsc.org

| Application Area | Specific Use of this compound | Principle | Reference |

|---|---|---|---|

| Pharmaceutical Analysis | Reference standard for API Lumacaftor | Used for analytical method development, validation, and quality control (QC) applications. | axios-research.com |

| Quantitative Analysis | Intermediate in the iodometric determination of quinine sulfate | Quinine is quantitatively oxidized to this compound for subsequent measurement. | researchgate.net |

| Probe Development (Potential) | Scaffold for fluorogenic probes | The quinoline N-oxide structure can act as a fluorescence switch, a principle used to design probes for other analytes. | sci-hub.se |

Utility in Organic Synthesis as a Synthetic Intermediate

This compound is a valuable synthetic intermediate, primarily because the N-oxide group activates adjacent positions for further functionalization. The formation of the N-oxide at the quinuclidine nitrogen activates the α-protons (protons on the carbons adjacent to the nitrogen), making them susceptible to abstraction by a strong base. liverpool.ac.uk The resulting carbanion can then be trapped by various electrophiles, enabling the regioselective synthesis of 2,3-disubstituted quinuclidine systems. liverpool.ac.uk This methodology provides a strategic pathway to novel and complex quinuclidine derivatives that are otherwise difficult to access. liverpool.ac.uk

Similarly, the N-oxide on the quinoline ring of related molecules has been shown to direct C-2 alkylation, providing excellent regioselectivity. chemrxiv.org This reactivity pattern suggests that the quinoline portion of this compound could also serve as a handle for introducing substituents at the C-2' position. General reactions for quinoline N-oxides, such as the Claisen rearrangement, further underscore the potential of this moiety to serve as a versatile building block in the synthesis of complex heterocyclic systems. lew.ro

The synthesis of this compound itself is well-documented, providing a reliable supply for its use as an intermediate. Various methods have been optimized to achieve its chemoselective synthesis from quinine.

| Oxidizing Agent | Catalyst/Conditions | Yield | Key Finding | Reference |

|---|---|---|---|---|

| Ozone (O₃) | Acetone (B3395972):water (95:5), -12°C to 0°C | 72% | Simple, high-yield method that avoids destruction of the quinine skeleton. | researchgate.netresearchgate.net |

| Hydrogen Peroxide (H₂O₂) | Palladium Chloride (PdCl₂) | - | The reaction is accelerated by the palladium catalyst, yielding the N-oxide as the major product. | scientific.net |

| Potassium Peroxymonosulfate (KPMS) | Alkaline environment, room temperature | - | Standardized, rapid (15 min) method for synthesizing alkaloid N-oxides. | nih.gov |

| Diperoxysebacic acid | Aqueous medium | - | Reaction proceeds quantitatively via nucleophilic substitution. | researchgate.net |

Studies on this compound in Materials Science (if applicable, e.g., chiral separation media)

Derivatives of cinchona alkaloids, particularly quinine, are cornerstones in the field of materials science for chiral separations. They are frequently immobilized onto solid supports like silica (B1680970) or zirconia to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and capillary electrochromatography. nih.govnih.gov These CSPs function as weak anion-exchangers and are highly effective for the enantioseparation of acidic chiral compounds, including N-protected amino acids and various drugs. nih.gov

The most successful of these CSPs are typically based on quinine carbamate (B1207046) derivatives, where the C-9 hydroxyl group of quinine is modified to enhance intermolecular interactions (such as hydrogen bonding) that are crucial for chiral recognition. nih.gov However, despite the extensive use of the quinine scaffold in this area, specific studies detailing the synthesis and application of This compound as an immobilized chiral selector for separation media are not prominent in the scientific literature. The focus has remained on derivatizing other functional groups of the quinine molecule. Therefore, while the parent compound is a key player in chiral materials science, the utility of this compound for these specific applications remains a largely unexplored possibility.

Future Research Directions and Emerging Avenues for Quinine 1 Oxide

Development of Novel and Green Synthetic Approaches

The synthesis of Quinine (B1679958) 1'-Oxide has traditionally relied on methods that can be harsh and environmentally taxing. Future research is increasingly focused on developing more sustainable and efficient synthetic protocols.

One promising "green" approach involves the use of ozone. researchgate.nettcrjournal.com Researchers have reported the regioselective oxidation of quinine to Quinine 1'-Oxide using a low flow of ozone in an acetone-water mixture at low temperatures (-12 to 0°C). researchgate.net This method offers a high yield (72%) and avoids the use of heavy metal catalysts, making it a more environmentally friendly option. researchgate.nettcrjournal.com The process is chemoselective, targeting the N-1 of the quinuclidine (B89598) ring without destroying the quinine skeleton. researchgate.nettcrjournal.com

Further research in this area could explore:

Alternative Green Oxidants: Investigating other environmentally benign oxidizing agents like hydrogen peroxide in the presence of suitable catalysts.

Catalytic Systems: The development of reusable catalysts, potentially including nanocatalysts, to improve reaction efficiency and reduce waste. acs.org The use of nanocatalysts is a growing field in the synthesis of quinoline (B57606) derivatives, offering advantages such as high efficiency and the potential for solvent-free conditions. acs.orgrsc.org

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound could offer better control over reaction parameters, improved safety, and easier scalability.

Advanced Mechanistic Elucidation of Formation and Reactions

A deeper understanding of the formation and reactivity of this compound is crucial for its future applications. The oxidation of the tertiary amine in the quinuclidine ring to an N-oxide significantly alters the electronic and steric properties of the molecule, which in turn influences its reactivity. researchgate.net

Future mechanistic studies could focus on:

Kinetics and Thermodynamics: Detailed kinetic studies of different synthetic routes will help in optimizing reaction conditions. For instance, the oxidation of quinine with diperoxycarboxylic acids has been shown to proceed via a nucleophilic substitution mechanism. researchgate.net

Reaction Pathways: Elucidating the precise step-by-step mechanism of both the formation and subsequent reactions of this compound. This includes understanding the role of intermediates and transition states.

Influence of Substituents: Investigating how modifications to other parts of the quinine scaffold affect the formation and reactivity of the N-oxide group.

Exploration of Stereoselective Synthesis and Enantiomeric Properties

Quinine itself is a chiral molecule with multiple stereocenters. udel.edu The introduction of the N-oxide group at the quinuclidine nitrogen adds another layer of stereochemical complexity. The stereoselective synthesis of quinine and its derivatives has been a long-standing challenge in organic chemistry. udel.eduresearchgate.net

Future research in this domain should address:

Diastereoselective Oxidation: Developing methods to selectively oxidize one diastereomer of quinine over another, or to control the stereochemistry of the newly formed N-oxide center if it leads to new stereoisomers.

Enantiomeric Purity: Ensuring that the synthetic methods developed for this compound maintain the high enantiomeric purity of the starting quinine. The synthesis of the unnatural enantiomer of quinine has been reported, opening possibilities for creating the corresponding N-oxide. nih.gov

Chiral Catalysis: Exploring the use of this compound and its derivatives as chiral ligands or organocatalysts in asymmetric synthesis, a role for which the parent cinchona alkaloids are well-known. researchgate.net The modification of the amine to an N-oxide can alter its basicity and catalytic activity. researchgate.net

Investigation of Interactions with Biochemical Systems (in vitro, non-human, non-clinical)

While the parent compound, quinine, has well-documented biological effects, the biochemical profile of this compound is less understood. nih.gov As a known metabolite of quinine, found in endophytic fungi and produced through biotransformation by microorganisms like Microsporum gypseum, its interaction with biological systems is of significant interest. researchgate.net

Future in vitro studies, not involving human clinical trials, should aim to:

Enzyme Inhibition Assays: Screen this compound against a panel of enzymes to identify potential inhibitory activities. For instance, quinine and its derivatives are known to interact with various enzymes and receptors. drugbank.com

Receptor Binding Studies: Investigate the binding affinity of this compound to various receptors to understand its potential pharmacological targets.

Antimicrobial and Antiparasitic Activity: Evaluate the efficacy of this compound against a range of microbes and parasites, including drug-resistant strains. While quinine is a known antimalarial, the activity of its N-oxide derivative is an area for further exploration. researchgate.netnih.gov

Metabolic Stability: Study the metabolic pathways of this compound in various non-human biological systems to understand its stability and potential for further biotransformation. nih.gov

Computational Design and Prediction of Novel Quinine N-Oxide Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new chemical entities. nih.govmdpi.com These methods can be applied to the study of this compound and to guide the design of novel derivatives with desired properties. researchgate.net

Future computational research could involve:

Structure-Activity Relationship (SAR) Studies: Using computational models to understand how structural modifications to the this compound scaffold affect its predicted activity. mdpi.com

Molecular Docking: Simulating the interaction of this compound and its virtual derivatives with the active sites of target proteins to predict binding affinity and mode of action. dut.ac.zaunimed.ac.id This can help in identifying promising candidates for synthesis and further testing.

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel Quinine N-Oxide derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles.

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to elucidate the electronic structure and reactivity of this compound and its derivatives, providing insights that can guide synthetic efforts. nih.gov

Q & A

Q. How can researchers address low yields in this compound synthesis?

- Methodological Answer : Optimize reaction kinetics via Design of Experiments (DoE) approaches, varying factors like oxidant concentration, reaction time, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions. Characterize intermediates to pinpoint rate-limiting steps .

Tables for Critical Data Reporting

Table 1: Minimum Characterization Requirements for Novel this compound Derivatives

| Parameter | Method | Acceptable Criteria |

|---|---|---|

| Purity | HPLC-UV (254 nm) | ≥95% area under curve |

| Structural Confirmation | H NMR, HRMS | Match simulated spectra/DB entries |

| Solubility | Shake-flask (pH 7.4 PBS) | Report in mg/mL ± SD (n=3) |

Table 2: Key Heterogeneity Metrics for Meta-Analysis

| Metric | Interpretation | Threshold for Concern |

|---|---|---|

| % variability due to heterogeneity | >50% indicates issues | |

| Ratio of observed/expected heterogeneity | >1.5 suggests bias |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.